molecular formula C9H13N3O B15330912 N-Hydroxy-2-isopropylnicotinimidamide

N-Hydroxy-2-isopropylnicotinimidamide

Cat. No.: B15330912
M. Wt: 179.22 g/mol
InChI Key: VPWMZRBUIVANFO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-isopropylnicotinimidamide is a nicotinamide-derived compound characterized by an imidamide backbone substituted with a hydroxy group and an isopropyl moiety. Nicotinamide derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation, though specific details for this compound remain undocumented in the cited sources.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

VPWMZRBUIVANFO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=C(C=CC=N1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following comparison is based on analogs and related compounds identified in the evidence, focusing on functional groups, applications, and regulatory data.

N-Hydroxyoctanamide (CAS 7377-03-9)

  • Structure : Contains a hydroxy group and an octanamide chain.
  • Regulatory Data : Listed under REACH registration, indicating compliance with EU chemical safety standards .
  • Key Differences : Lacks the nicotinamide core and isopropyl substitution seen in N-Hydroxy-2-isopropylnicotinimidamide, suggesting divergent reactivity and applications.

Ranitidine-Related Compounds

describes impurities in ranitidine, a histamine H2-receptor antagonist:

  • Ranitidine Complex Nitroacetamide : Features a nitroacetamide group and furan ring.
  • Ranitidine Diamine Hemifumarate: Contains amino and thioether groups.
  • Ranitidine Amino Alcohol Hemifumarate: Includes a dimethylamino alcohol moiety.
  • Relevance: These compounds highlight the importance of structural modifications (e.g., nitro, amino, or alcohol groups) in altering pharmacokinetics or toxicity profiles. Unlike this compound, they are directly tied to pharmaceutical impurity profiling .

N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)

  • Structure : A nitrosamine with two hydroxypropyl groups.
  • Safety : Requires stringent handling protocols, contrasting with the undefined safety profile of this compound .

Comparative Data Table

Compound CAS Number Functional Groups Primary Uses Safety Considerations Source
This compound Not available Hydroxy, isopropyl, imidamide Undocumented Undocumented N/A
N-Hydroxyoctanamide 7377-03-9 Hydroxy, octanamide General industrial/lab use REACH-compliant
Ranitidine Complex Nitroacetamide Not specified Nitroacetamide, furan Pharmaceutical impurity analysis Controlled as per USP standards
N-Bis(2-hydroxypropyl)nitrosamine 53609-64-6 Nitrosamine, hydroxypropyl Lab chemical, manufacturing Carcinogenic; strict handling required

Research Findings and Limitations

  • Structural Analogues : The hydroxy and amide groups in N-Hydroxyoctanamide and this compound suggest possible overlap in synthetic pathways or reactivity, but the lack of direct data precludes definitive conclusions .
  • Safety Profiles : N-Bis(2-hydroxypropyl)nitrosamine underscores the importance of functional group analysis for hazard identification, a framework that should guide future studies on this compound .

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